![molecular formula C17H19ClN4O B2663606 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 1223467-28-4](/img/structure/B2663606.png)
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Substituted Pyridine: This step involves the reaction of 6-chloro-3-pyridinemethanol with piperidine under basic conditions to form 6-(piperidin-1-yl)pyridine-3-methanol.
Chlorination: The hydroxyl group of the intermediate is then converted to a chloro group using thionyl chloride or phosphorus oxychloride.
Amidation: The final step involves the reaction of the chlorinated intermediate with 4-aminopyridine-3-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would yield a biaryl compound.
科学研究应用
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. The piperidine and pyridine moieties allow it to bind to certain receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar pyridine and piperidine structure but differs in the functional groups attached.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds have a similar piperidine moiety but differ in the core structure and functional groups.
Uniqueness
2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications and a valuable scaffold in medicinal chemistry.
属性
IUPAC Name |
2-chloro-N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-15-10-14(6-7-19-15)17(23)21-12-13-4-5-16(20-11-13)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGLGUNFVYBZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)CNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine dihydrochloride](/img/structure/B2663525.png)
![4-cyclopentaneamido-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide](/img/structure/B2663526.png)
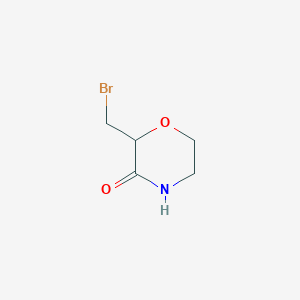
![N-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2663529.png)
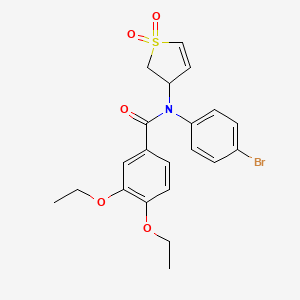
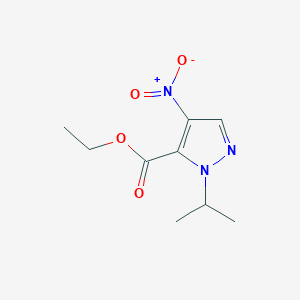
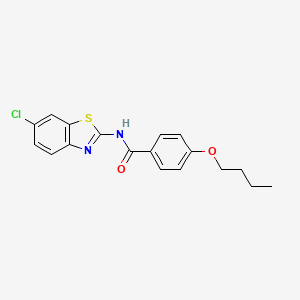
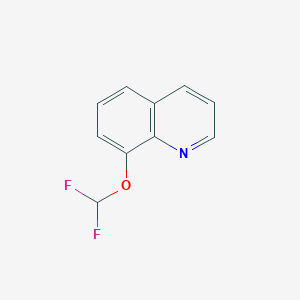
![5-Chloro-6-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2663538.png)
![[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2663539.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2663540.png)

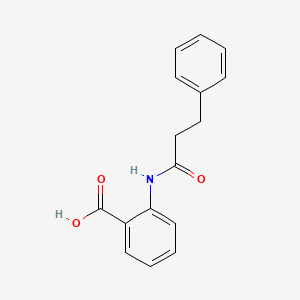
![2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2663546.png)
